molecular formula C6H4BrClO B1265517 2-Bromo-6-chlorophenol CAS No. 2040-88-2

2-Bromo-6-chlorophenol

Cat. No. B1265517
CAS RN: 2040-88-2
M. Wt: 207.45 g/mol
InChI Key: LUECOFFMVWPWDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-chlorophenol involves chemical reactions that introduce bromine and chlorine atoms into specific positions on the phenol molecule. While the specific synthesis of 2-Bromo-6-chlorophenol is not directly reported, related compounds and their synthesis methods provide insight into potential approaches. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol, highlighting the reactivity of such halogenated phenols in organic synthesis (Nazeer et al., 2020).

Molecular Structure Analysis

The molecular and electronic structures of compounds closely related to 2-Bromo-6-chlorophenol, such as Schiff base compounds derived from halogenated phenols, have been studied using techniques like X-ray single crystal diffraction and density functional theory (DFT) calculations. These studies reveal that the halogen atoms significantly influence the molecular geometry, electronic distribution, and stability of such compounds (Kırca et al., 2021).

Chemical Reactions and Properties

Halogenated phenols, including those similar to 2-Bromo-6-chlorophenol, participate in various chemical reactions, such as Pd-catalyzed Suzuki cross-coupling reactions. These reactions allow for the selective arylation of the phenol, demonstrating the compound's reactivity and utility in creating a range of derivative compounds with potential applications in material science, pharmaceuticals, and organic synthesis (Nazeer et al., 2020).

Scientific Research Applications

Pyrolytic Degradation and Product Formation

2-Bromo-6-chlorophenol, when subjected to high-temperature pyrolysis, participates in complex chemical reactions. A study demonstrated the formation of various products like naphthalene, dibenzo-p-dioxin, and phenol from the pyrolysis of a mixture of 2-bromophenol and 2-chlorophenol. This indicates the potential of 2-Bromo-6-chlorophenol in generating a variety of organic compounds under specific conditions (Evans & Dellinger, 2005).

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chlorophenol derivatives has been the focus of several studies. For instance, the structure of (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol was analyzed using X-ray diffraction, spectroscopic methods, and computational techniques. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Kaştaş et al., 2020).

Photocatalysis Studies

2-Bromo-6-chlorophenol is also significant in photocatalysis research. A study involving the degradation of chlorophenols using titanium dioxide doped with copper, illuminated by visible light, showed the potential of using such compounds in environmental remediation and pollution control. This research highlights the utility of 2-Bromo-6-chlorophenol in studying and improving photocatalytic processes (Lin et al., 2018).

Impact on Wine Quality

In the context of food and beverage quality, 2-Bromo-6-chlorophenol has been identified as a cause of taints and off-flavours in wines. This underlines its relevance in food chemistry and the need to understand and control its presence in consumer products (Capone et al., 2010).

Advanced Synthesis and Characterization

The synthesis and characterization of new compounds involving 2-Bromo-6-chlorophenol are continually evolving. For instance, the study of its derivatives in the context of palladium-catalyzed reactions and their electronic and non-linear optical properties provides insights into its potential in materials science and organic chemistry (Nazeer et al., 2020).

Water Treatment and Environmental Applications

Research on the adsorption of chlorophenol on surfaces like Cu(111) and the study of its degradation under various reductive conditions reflect its relevance in environmental science, particularly in water treatment and pollution control strategies (Altarawneh et al., 2008).

Safety And Hazards

2-Bromo-6-chlorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECOFFMVWPWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174350
Record name Phenol, 2-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorophenol

CAS RN

2040-88-2
Record name Phenol, 2-bromo-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chlorophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory 4-bromo-2-chlorophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 4-bromo-2-chlorophenol.
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Synthesis routes and methods II

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory of 2-chloro-4-bromophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 2-chloro-4-bromophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
CS Evans, B Dellinger - Environmental science & technology, 2006 - ACS Publications
The homogeneous, gas-phase oxidative thermal degradation of a 50:50 mixture of 2-bromophenol and 2-chlorophenol was studied in a 1 cm id, fused silica flow reactor at a …
Number of citations: 34 pubs.acs.org
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
The homogeneous, gas-phase pyrolytic thermal degradation of a 50:50 mixture of 2-bromophenol and 2-chlorophenol was studied in a 1 cm id, fused silica flow reactor at a total …
Number of citations: 43 pubs.acs.org
JO Bauer, S Koschabek, A Falk - ChemistrySelect, 2021 - Wiley Online Library
… In 2-bromo-6-chlorophenol (3), the dihalogen contacts are exclusively unsymmetrical type-I Br⋅⋅⋅Cl interactions (3.2 %), although a σ-hole-type 53 C−Br⋅⋅⋅π contact (Br⋅⋅⋅C 3.362 …
CS Evans - 2004 - search.proquest.com
Emissions of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) and polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) from hazardous waste incinerators, and many other …
Number of citations: 2 search.proquest.com
L Wang, D Kong, Y Ji, J Lu, X Yin, Q Zhou - Chemical Engineering Journal, 2018 - Elsevier
… 2a could be contributed by 2 isomers, ie, 2-bromo-6-chlorophenol and 4-bromo-6-chlorophenol. Similarly, bromodichlorophenol (BrCl 2 -CP) and dibromodichlorophenol (Br 2 Cl 2 -CP) …
Number of citations: 46 www.sciencedirect.com
S Hu, X Chen, B Zhang, L Liu, T Gong… - Journal of Hazardous …, 2022 - Elsevier
… 2-Bromo-6-chlorophenol (97%) was provided by Fluorochem (UK). 2-Bromo-4-chloro-6-nitrophenol (95%) was purchased from Accela (China). Suwannee River humic acid (SRHA) …
Number of citations: 6 www.sciencedirect.com
S Fujisaki, H Eguchi, A Omura, A Okamoto… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… 2,6-Dibromophenol, 2-bromo-6-chlorophenol, and 2-bromo-6-methylphenol were prepared by our method. Other para-, di-, and tribromides were prepared according to the literature.""" …
Number of citations: 91 www.journal.csj.jp
M Tashiro, G Fukata - The Journal of Organic Chemistry, 1977 - ACS Publications
… In contrast 10% NaOH solution selectively gave only 2-bromo-6-chlorophenol (3a) at 20 C, and 2-chlorophenol (4b) at 80 C. Similarly 2,6-dichlorophenol (3b) was obtained in good …
Number of citations: 43 pubs.acs.org
AW Baker, AT Shulgin - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… broino-6-iodophenol and for 2-bromo-6-chlorophenol, were not obtained due to inadequate … 2-bromo-6-iodophenol and 2-bromo-6-chlorophenol, the two specific compounds not …
Number of citations: 67 cdnsciencepub.com
P Bovonsombat, P Sophanpanichkul, A Pandey… - Tetrahedron …, 2015 - Elsevier
… The major product of the chlorination of 8, 2-bromo-4-chlorophenol (8a), was obtained in a yield similar to that of 5a and the selectivity for the isomers 2-bromo-6-chlorophenol (8b) and …
Number of citations: 22 www.sciencedirect.com

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